1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene
Overview
Description
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is an organic compound with the molecular formula C23H18O6 and a molecular weight of 390.38542 g/mol . It appears as a white to pale yellow solid with a strong odor . This compound is commonly used as an intermediate in chemical research for the synthesis of other organic compounds .
Chemical Reactions Analysis
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is used in various scientific research applications, including:
Chemistry: As an intermediate for the synthesis of other organic compounds.
Medicine: Research into potential therapeutic uses and drug development.
Industry: Limited industrial applications due to its primary use in research settings.
Comparison with Similar Compounds
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene can be compared with other similar compounds, such as:
- 4-Acetyl-5-methoxy-1,3-phenylenedibenzoate
- 4-Acetyl-3-benzoyloxy-5-methoxy-phenyl benzoate
These compounds share similar structural features and may exhibit comparable chemical properties and reactivity . this compound is unique in its specific arrangement of functional groups, which may confer distinct chemical behavior and applications .
Properties
IUPAC Name |
(4-acetyl-3-benzoyloxy-5-methoxyphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-15(24)21-19(27-2)13-18(28-22(25)16-9-5-3-6-10-16)14-20(21)29-23(26)17-11-7-4-8-12-17/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWWNDCAEQROPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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